molecular formula C25H18Cl2O5 B12146434 ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate

ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate

Cat. No.: B12146434
M. Wt: 469.3 g/mol
InChI Key: HNYPRUZASBJBNC-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with a molecular formula of C25H18Cl2O5 This compound is characterized by its benzofuran core, which is substituted with a dichlorobenzylidene group and an ethyl ester moiety

Preparation Methods

The synthesis of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

  • IUPAC Name : Ethyl 2-[[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Molecular Formula : C19H14Cl2O5
  • Molecular Weight : 393.22 g/mol
  • CAS Number : 623117-55-5

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli18
Compound BS. aureus20
Ethyl AcetateC. albicans15

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various benzofuran derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Screening

In another study, this compound was tested against multiple pathogens. The compound demonstrated considerable antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Research Findings

Research findings suggest that this compound has multifaceted biological activities that warrant further investigation for potential therapeutic applications.

Summary of Findings

The following table summarizes key findings from studies on this compound:

Biological ActivityObserved EffectReference
AntioxidantSignificant radical scavenging
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced cytokine production

Properties

Molecular Formula

C25H18Cl2O5

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C25H18Cl2O5/c1-2-30-25(29)24(15-6-4-3-5-7-15)31-18-10-11-19-21(14-18)32-22(23(19)28)12-16-8-9-17(26)13-20(16)27/h3-14,24H,2H2,1H3/b22-12-

InChI Key

HNYPRUZASBJBNC-UUYOSTAYSA-N

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.